3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Overview
Description
3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline is an organic compound with the molecular formula C9H11N5. It is a derivative of aniline, where the aniline ring is substituted with a 1-ethyl-1H-1,2,3,4-tetrazol-5-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the reaction of 3-nitroaniline with ethyl azide under specific conditions. The process can be summarized as follows:
Nitration: 3-nitroaniline is synthesized by nitrating aniline.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group.
Tetrazole Formation: The amino group reacts with ethyl azide to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: Electrophilic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Various nitrogen-containing heterocycles.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3,4-tetrazol-5-yl)aniline: Lacks the ethyl group, leading to different chemical properties and reactivity.
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline: The position of the tetrazole ring is different, affecting its interaction with molecular targets.
N-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzamide: Contains an amide group, which alters its chemical behavior and applications.
Uniqueness
3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to the presence of both the ethyl group and the tetrazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-(1-ethyltetrazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-2-14-9(11-12-13-14)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXMVBWPIAEYAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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